An In-Depth Technical Guide to Dov-Val-Dil-OH: A Core Component in Advanced Antibody-Drug Conjugates
An In-Depth Technical Guide to Dov-Val-Dil-OH: A Core Component in Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dov-Val-Dil-OH is a crucial tripeptide fragment and a key intermediate in the synthesis of dolastatin 10 and its potent analogues, such as monomethyl auristatin E (MMAE).[1][2] Primarily utilized as a component of cleavable linkers in the burgeoning field of Antibody-Drug Conjugates (ADCs), Dov-Val-Dil-OH plays a pivotal role in the targeted delivery and controlled release of highly cytotoxic payloads to cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Dov-Val-Dil-OH, with a focus on its application in ADC technology. Detailed experimental protocols, quantitative data, and visual representations of its mechanism of action are presented to support researchers and professionals in the development of next-generation cancer therapeutics.
Chemical Structure and Properties
Dov-Val-Dil-OH, with the IUPAC name (3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid, is a complex tripeptide derivative.[3] Its structure incorporates three amino acid residues: Dolavaline (Dov), Valine (Val), and Dolaisoleuine (Dil).
Table 1: Physicochemical Properties of Dov-Val-Dil-OH
| Property | Value | Source/Method |
| Molecular Formula | C22H43N3O5 | [2] |
| Molecular Weight | 429.59 g/mol | [4] |
| CAS Number | 133120-89-5 | [2] |
| Appearance | White Solid | [3] |
| Predicted Solubility | Data not available in search results. General peptide solubility rules apply; likely soluble in organic solvents like DMF and DMSO. | General Knowledge |
| Predicted pKa | Data not available in search results. The carboxylic acid would have a pKa around 4-5, and the tertiary amine a pKa around 9-10. | General Chemical Principles |
| Predicted logP | Data not available in search results. The molecule has both hydrophobic and hydrophilic regions, suggesting a moderate logP value. | General Chemical Principles |
Role in Antibody-Drug Conjugates (ADCs)
Dov-Val-Dil-OH is a fundamental building block for enzyme-cleavable linkers in ADCs. These sophisticated biotherapeutics are designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[5]
The Val-Ala/Val-Cit Cleavable Linker
The Valine residue in the Dov-Val-Dil-OH sequence is critical for the linker's susceptibility to enzymatic cleavage. In many ADC designs, this sequence is extended to include Alanine (Ala) or Citrulline (Cit), creating a Val-Ala or Val-Cit dipeptide that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[5][6] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted mechanism for payload release.[5]
Mechanism of Payload Release
The general workflow for an ADC utilizing a Dov-Val-Dil-OH containing linker is as follows:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the peptide linker at the Valine residue.
-
Payload Release: This cleavage initiates the release of the cytotoxic payload (e.g., MMAE) from the linker.
-
Cytotoxic Action: The released payload can then exert its cell-killing effects, typically by disrupting microtubule dynamics.
Biological Activity and Signaling Pathway
When integrated into an ADC, the cytotoxic payload released from the Dov-Val-Dil-OH-containing linker, typically an auristatin derivative like MMAE, induces potent anti-tumor activity. The primary mechanism of action is the inhibition of tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis.[7]
Microtubule Disruption and Cell Cycle Arrest
MMAE binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is critical for several cellular processes, including mitosis. The cell is unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[7]
Induction of Apoptosis
Prolonged G2/M arrest triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. This process is multifaceted and involves the activation of several pathways:
-
Endoplasmic Reticulum (ER) Stress: The disruption of microtubule-dependent cellular processes can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, inducing the Unfolded Protein Response (UPR) or ER stress.[8] Chronic ER stress activates pro-apoptotic signaling pathways.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Auristatin-induced apoptosis involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[9][10]
-
Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate. Auristatin-induced signaling shifts this balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[11][12]
Experimental Protocols
Synthesis of a Dolastatin 10 Analogue via Coupling of Dov-Val-Dil-OH
This protocol is adapted from a published procedure for the synthesis of a dolastatin 10 analogue and describes the coupling of Dov-Val-Dil-OH with another peptide fragment.[6][13]
Materials:
-
Dov-Val-Dil-OH
-
H-Dap(N3)-Phe-OMe (or other suitable C-terminal fragment)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIEA)
-
N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF)
-
Reagents for purification (e.g., water, acetonitrile, trifluoroacetic acid for RP-HPLC)
Procedure:
-
Dissolve Dov-Val-Dil-OH (1.0 eq) and the C-terminal fragment (e.g., H-Dap(N3)-Phe-OMe, 1.05 eq) in anhydrous DMAc.
-
Add Et3N (4.5 eq) to the stirred solution.
-
Add EDCI (2.0 eq) and HOBt (0.75 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 15 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and DMAc.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.05% TFA.
-
Lyophilize the pure fractions to obtain the final product as a TFA salt.
Table 2: Reagents for Peptide Coupling Reaction
| Reagent | Molar Ratio | Purpose |
| Dov-Val-Dil-OH | 1.0 | N-terminal peptide fragment |
| H-Dap(N3)-Phe-OMe | 1.05 | C-terminal peptide fragment |
| EDCI | 2.0 | Coupling agent |
| HOBt | 0.75 | Racemization suppressant |
| Et3N | 4.5 | Base |
| DMAc | - | Solvent |
General Protocol for Assessing ADC-Induced Apoptosis
This protocol provides a general workflow for evaluating the apoptotic effects of an ADC containing a Dov-Val-Dil-OH-based linker and an auristatin payload.
Materials:
-
Cancer cell line expressing the target antigen
-
Antibody-Drug Conjugate (ADC)
-
Cell culture medium and supplements
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Antibodies for Western blotting (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate the target cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ADC for a specified time course (e.g., 24, 48, 72 hours). Include an untreated control.
-
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
-
Western Blot Analysis of Apoptosis Markers:
-
Lyse the treated and control cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Dov-Val-Dil-OH is a cornerstone molecule in the design and synthesis of advanced antibody-drug conjugates. Its incorporation into enzymatically cleavable linkers allows for the precise and targeted release of highly potent cytotoxic payloads within cancer cells, a strategy that has shown significant promise in the treatment of various malignancies. A thorough understanding of its chemical properties, its role in the mechanism of ADC action, and the downstream signaling pathways it helps to initiate is essential for the continued development of safer and more effective cancer therapies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology through innovative drug design and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Dov-Val-Dil-OH, 133120-89-5 | BroadPharm [broadpharm.com]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 10. An auristatin-based antibody-drug conjugate targeting HER3 enhances the radiation response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
